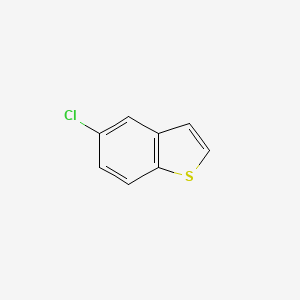
5-Chloro-benzothiophène
Vue d'ensemble
Description
5-Chlorobenzothiophene is a useful research compound. Its molecular formula is C8H5ClS and its molecular weight is 168.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chlorobenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorobenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale Applications Anticancéreuses
Les dérivés du 5-Chloro-benzothiophène ont été explorés pour leurs effets anticancéreux potentiels. Les chercheurs ont conçu et synthétisé des composés avec cette entité pour évaluer leurs activités antiprolifératives contre diverses lignées cellulaires cancéreuses, telles que HT-29 et A549 .
Activités Pharmacologiques Anti-inflammatoires et Antioxydantes
Le noyau benzothiophène, y compris le this compound, présente des activités anti-inflammatoires et antioxydantes significatives. Ces propriétés en font un échafaudage précieux dans le développement de nouveaux agents thérapeutiques .
Effets Antimicrobiens et Antituberculeux
Les composés basés sur la structure du benzothiophène ont montré des résultats prometteurs en tant qu'agents antimicrobiens et antituberculeux, ouvrant la voie au développement de nouveaux traitements pour les maladies infectieuses .
Potentiel Antidiabétique
La polyvalence structurelle des dérivés du benzothiophène, y compris ceux avec un noyau this compound, a été utilisée pour créer des agents antidiabétiques. Leur activité biologique dans ce domaine est un domaine de recherche active .
Propriétés Anticonvulsivantes
Les dérivés du benzothiophène sont également étudiés pour leurs effets anticonvulsivants, ce qui pourrait conduire à de nouveaux traitements pour les troubles convulsifs .
Synthèse de Composés Bioactifs
La réactivité unique du this compound permet son utilisation dans la synthèse de divers composés bioactifs, élargissant la boîte à outils à la disposition des chimistes médicinaux .
Mécanisme D'action
Target of Action
The primary target of 5-Chlorobenzothiophene is the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in embryonic development and can initiate or transmit ligand-independent pathway activation in tumorigenesis .
Mode of Action
5-Chlorobenzothiophene, a chlorobenzothiophene-containing Hh pathway agonist, binds to the Smo heptahelical bundle . This binding antagonizes the action of cyclopamine, a plant-derived steroidal alkaloid that directly inhibits Smo . Thus, 5-Chlorobenzothiophene modulates Smo activity, leading to changes in the Hh signaling pathway .
Biochemical Pathways
The binding of 5-Chlorobenzothiophene to Smo positively modulates the Hh signaling pathway . This pathway is essential for embryogenesis and hippocampal neurogenesis . The modulation of this pathway by 5-Chlorobenzothiophene can affect various downstream effects, including the induction of neurogenesis and neuroplasticity .
Result of Action
The molecular and cellular effects of 5-Chlorobenzothiophene’s action primarily involve the upregulation of Gli mRNA expression, leading to the induction of neurogenesis and neuroplasticity . This is a result of the compound’s modulation of the Hh signaling pathway .
Analyse Biochimique
Biochemical Properties
Benzothiophene derivatives have been shown to exhibit various biological activities, including antimicrobial properties
Molecular Mechanism
It is important to describe how 5-Chlorobenzothiophene exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYURIHMNFPQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461876 | |
| Record name | 5-chlorobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-33-6 | |
| Record name | 5-Chlorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chlorobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
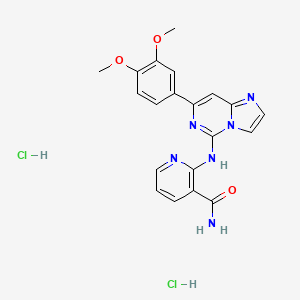
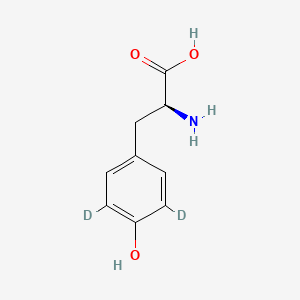
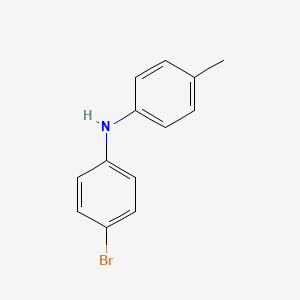
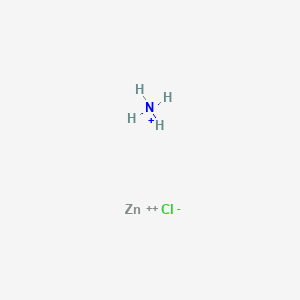
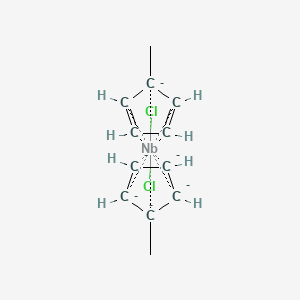

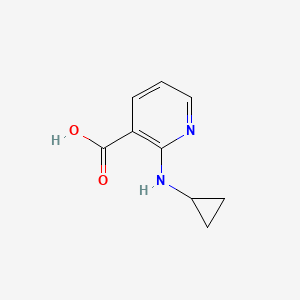

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1588936.png)





